molecular formula C15H22N2O4 B13974191 Ethyl 2-(3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)phenoxy)acetate

Ethyl 2-(3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)phenoxy)acetate

Cat. No.: B13974191
M. Wt: 294.35 g/mol
InChI Key: SMRSPWHQVWOTLD-UHFFFAOYSA-N
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Description

2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an amino group, a tetrahydropyran ring, and an ethyl ester moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions to form the core structure. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 2-[3-amino-4-(oxan-4-ylamino)phenoxy]acetate

InChI

InChI=1S/C15H22N2O4/c1-2-20-15(18)10-21-12-3-4-14(13(16)9-12)17-11-5-7-19-8-6-11/h3-4,9,11,17H,2,5-8,10,16H2,1H3

InChI Key

SMRSPWHQVWOTLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)NC2CCOCC2)N

Origin of Product

United States

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